molecular formula C6H4F2N4O B2824706 8-(difluoromethyl)-9H-purin-6-ol CAS No. 2413882-99-0

8-(difluoromethyl)-9H-purin-6-ol

Cat. No.: B2824706
CAS No.: 2413882-99-0
M. Wt: 186.122
InChI Key: LWXLKNFVBZQWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Difluoromethyl)-9H-purin-6-ol is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a difluoromethyl group attached to a purine ring, which is a fundamental structure in many biologically active molecules. The unique properties of the difluoromethyl group, such as its ability to modulate lipophilicity and act as a hydrogen bond donor, make this compound particularly valuable in drug design and development .

Chemical Reactions Analysis

8-(Difluoromethyl)-9H-purin-6-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 8-(difluoromethyl)-9H-purin-6-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the binding affinity of the compound to its target proteins by forming additional hydrogen bonds and modulating the lipophilicity of the molecule . This can lead to increased potency and selectivity in its biological activity. The compound’s effects are mediated through its interaction with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

8-(Difluoromethyl)-9H-purin-6-ol can be compared with other difluoromethylated purine derivatives, such as 8-(trifluoromethyl)-9H-purin-6-ol and 8-(methyl)-9H-purin-6-ol. The presence of the difluoromethyl group in this compound imparts unique properties, such as increased chemical stability and enhanced biological activity . Similar compounds include:

Properties

IUPAC Name

8-(difluoromethyl)-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N4O/c7-3(8)5-11-2-4(12-5)9-1-10-6(2)13/h1,3H,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXLKNFVBZQWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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